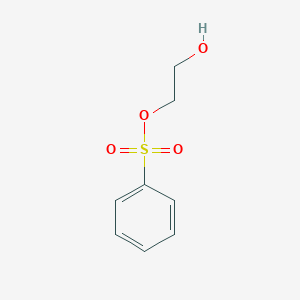
2-Hydroxyethyl benzenesulfonate
Descripción general
Descripción
2-Hydroxyethyl benzenesulfonate is an organic compound with the molecular formula C8H10O4S. It is a sulfonate ester derived from benzenesulfonic acid and ethylene glycol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl benzenesulfonate can be synthesized through the esterification of benzenesulfonic acid with ethylene glycol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where benzenesulfonic acid and ethylene glycol are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxyethyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.
Major Products Formed:
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted benzenesulfonate compounds.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and as a model compound in drug development.
Industry: this compound is employed in the manufacture of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-hydroxyethyl benzenesulfonate involves its interaction with molecular targets through its sulfonate and hydroxyethyl groups. These functional groups enable the compound to participate in various chemical reactions, such as esterification and nucleophilic substitution. The pathways involved include the formation of sulfonate esters and the activation of nucleophiles for substitution reactions.
Comparación Con Compuestos Similares
2-Hydroxyethyl methanesulfonate: Similar in structure but with a methanesulfonate group instead of a benzenesulfonate group.
2-Hydroxyethyl toluenesulfonate: Contains a toluenesulfonate group, differing in the aromatic ring substitution.
2-Hydroxyethyl sulfamate: Features a sulfamate group instead of a sulfonate group.
Uniqueness: 2-Hydroxyethyl benzenesulfonate is unique due to its specific combination of a benzenesulfonate group and a hydroxyethyl group. This combination imparts distinct chemical properties, making it suitable for a variety of applications in different fields. Its ability to undergo diverse chemical reactions and its role as an intermediate in organic synthesis highlight its versatility compared to similar compounds.
Propiedades
IUPAC Name |
2-hydroxyethyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFRCYIYQLHUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















